Cyclo(his-pro) (TFA)
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Overview
Description
Preparation Methods
Cyclo(his-pro) (TFA) can be synthesized using high pressure/temperature assisted cyclization. The process involves using dipeptide methyl ester hydrochloride as the starting material, which is then cyclized in water under high pressure and temperature conditions. The optimal conditions for this reaction include a pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method is rapid, environmentally friendly, and highly efficient, yielding Cyclo(his-pro) (TFA) with a high purity and no racemization .
Chemical Reactions Analysis
Cyclo(his-pro) (TFA) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur, especially in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclo(his-pro) (TFA) has a wide range of scientific research applications:
Neuroprotection: It has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease, amyotrophic lateral sclerosis, Huntington’s disease, and Parkinson’s disease.
Anti-inflammatory: Cyclo(his-pro) (TFA) exhibits anti-inflammatory effects by inhibiting NF-κB nuclear accumulation and reducing the expression of pro-inflammatory cytokines
Immunomodulation: The compound has immunomodulatory properties, influencing various immune responses.
Mechanism of Action
Cyclo(his-pro) (TFA) exerts its effects primarily by inhibiting NF-κB nuclear accumulation. This inhibition is achieved through the modulation of the Nrf2-NF-κB signaling axis. By increasing the nuclear level of Nrf2, Cyclo(his-pro) (TFA) prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and other stress-related proteins. This mechanism allows the compound to exert its neuroprotective, anti-inflammatory, and immunomodulatory effects .
Comparison with Similar Compounds
Cyclo(his-pro) (TFA) is unique due to its ability to cross the brain-blood barrier and its structural similarity to thyrotropin-releasing hormone. Similar compounds include:
Cyclo(histidyl-proline): This compound shares the same cyclic dipeptide structure but lacks the trifluoroacetic acid component.
Histidylproline diketopiperazine: Another cyclic dipeptide with similar properties but different structural components.
Cyclo(prolylhistidine): A related cyclic dipeptide with a different amino acid sequence
These similar compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.C2HF3O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16);(H,6,7)/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCDSUBRJNLBB-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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